AZD9056

Descripción

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

a puringergic P2X7 receptor antagonist

Propiedades

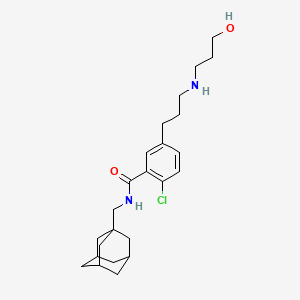

IUPAC Name |

N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35ClN2O2/c25-22-5-4-17(3-1-6-26-7-2-8-28)12-21(22)23(29)27-16-24-13-18-9-19(14-24)11-20(10-18)15-24/h4-5,12,18-20,26,28H,1-3,6-11,13-16H2,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQAARMBHJCUOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C(C=CC(=C4)CCCNCCCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345304-65-6 | |

| Record name | AZD-9056 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345304656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-9056 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12594 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZD-9056 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F13K378W4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZD9056: A Technical Guide to its Mechanism of Action in Inflammasome Activation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD9056 is a selective antagonist of the P2X7 receptor, a key modulator of the innate immune response. This document provides an in-depth technical overview of the mechanism of action of this compound, with a specific focus on its role in inhibiting inflammasome activation. Through its targeted action on the P2X7 receptor, this compound has been investigated as a potential therapeutic agent in several inflammatory diseases. This guide summarizes the available preclinical and clinical data, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Introduction to this compound and the P2X7 Receptor

This compound is an orally active, selective inhibitor of the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel expressed on various immune cells, most notably macrophages and monocytes. Its activation by extracellular adenosine triphosphate (ATP), a damage-associated molecular pattern (DAMP) released from stressed or dying cells, triggers a cascade of downstream signaling events. A critical consequence of P2X7 receptor activation is the assembly and activation of the NLRP3 inflammasome, a multiprotein complex responsible for the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).

Mechanism of Action: P2X7 Receptor Antagonism and Inflammasome Inhibition

The primary mechanism of action of this compound is the competitive antagonism of the P2X7 receptor. By binding to the receptor, this compound prevents the binding of its endogenous ligand, ATP. This inhibition has several downstream consequences that ultimately suppress inflammasome-mediated inflammation.

The activation of the P2X7 receptor by high concentrations of extracellular ATP leads to the formation of a non-selective pore in the cell membrane. This results in a significant efflux of intracellular potassium ions (K+), a critical trigger for the assembly of the NLRP3 inflammasome. The NLRP3 inflammasome consists of the NLRP3 sensor protein, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1. Upon activation, these components oligomerize, leading to the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell, propagating the inflammatory response.

This compound, by blocking the initial ATP-mediated activation of the P2X7 receptor, prevents the downstream potassium efflux and consequently inhibits the assembly and activation of the NLRP3 inflammasome. This leads to a reduction in caspase-1 activation and a subsequent decrease in the maturation and release of IL-1β and IL-18.

dot

Caption: this compound inhibits the P2X7 receptor, blocking ATP-induced NLRP3 inflammasome activation.

Quantitative Data

The inhibitory activity of this compound has been quantified in various in vitro and ex vivo assays. The following tables summarize the key potency data.

Table 1: In Vitro Inhibition of P2X7 Receptor by this compound

| Cell Line | Species | IC50 | Reference |

| HEK-hP2X7 | Human | 11.2 nM | [1] |

| BV2 microglia | Mouse | 1-3 µM | [1] |

Table 2: Inhibition of IL-1β Release by this compound

| Cell Type | Species | Agonist | Potency (pIC50) | Reference |

| Peripheral Blood Monocytes | Human | BzATP | 7.2 | [2] |

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).

Experimental Protocols

This section outlines a general methodology for assessing the inhibitory effect of a compound like this compound on inflammasome activation in vitro.

In Vitro IL-1β Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes a common method to quantify the inhibitory effect of a P2X7 antagonist on IL-1β release from primary human PBMCs.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 cell culture medium with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

P2X7 receptor agonist (e.g., ATP or Benzoyl-ATP (BzATP))

-

This compound or other test compounds

-

Phosphate-Buffered Saline (PBS)

-

ELISA kit for human IL-1β

Procedure:

-

Cell Culture and Priming:

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation.

-

Culture the PBMCs in RPMI-1640 medium.

-

Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.

-

-

Antagonist Treatment:

-

Wash the cells with PBS to remove the LPS-containing medium.

-

Pre-incubate the cells with varying concentrations of this compound for 30-60 minutes.

-

-

Agonist Stimulation:

-

Stimulate the cells with a P2X7 agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes.

-

-

Supernatant Collection:

-

Centrifuge the cell plates to pellet the cells.

-

Carefully collect the supernatants for cytokine analysis.

-

-

Cytokine Quantification:

-

Measure the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

Calculate the IC50 value for this compound by plotting the percentage of inhibition of IL-1β release against the log concentration of the compound.

-

dot

Caption: Workflow for in vitro assessment of this compound's inhibition of IL-1β release.

Clinical and Preclinical Findings

This compound has been evaluated in both preclinical models of inflammatory diseases and in clinical trials for conditions such as rheumatoid arthritis, Crohn's disease, and hidradenitis suppurativa.

-

Rheumatoid Arthritis: In a phase IIa study, this compound showed a significant reduction in the number of swollen and tender joints compared to placebo.[3] However, a subsequent phase IIb study did not demonstrate a statistically significant effect on the primary endpoint.[3][4]

-

Crohn's Disease: A phase IIa study in patients with moderately to severely active Crohn's disease suggested a potential for this compound to improve symptoms, although it did not significantly alter inflammatory biomarkers like C-reactive protein and fecal calprotectin.

-

Hidradenitis Suppurativa: A phase 2 trial of this compound in patients with hidradenitis suppurativa did not show a significant effect on clinical disease activity. However, the study did find that this compound restored cytokine production in peripheral blood mononuclear cells, indicating a pharmacodynamic effect on the target pathway.[1]

-

Preclinical Models: In a rat model of osteoarthritis, treatment with this compound demonstrated pain-relieving and anti-inflammatory effects and reversed the increased expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in cartilage tissue.[1]

Conclusion

This compound is a potent and selective antagonist of the P2X7 receptor that effectively inhibits NLRP3 inflammasome activation and the subsequent release of the pro-inflammatory cytokines IL-1β and IL-18. Its mechanism of action is well-defined, and its activity has been quantified in various in vitro systems. While clinical trials in several inflammatory conditions have yielded mixed results regarding clinical efficacy, evidence of a pharmacodynamic effect on cytokine production in humans has been observed. The preclinical data further support the role of P2X7 antagonism as a therapeutic strategy for inflammatory diseases. This technical guide provides a comprehensive overview of the core mechanism of action of this compound for researchers and professionals in the field of drug development.

References

- 1. The P2X7-NLRP3 inflammasome inhibitor this compound has no significant effect on hidradenitis suppurativa clinical disease activity but restores cytokine production in peripheral blood mononuclear cells: Results of a phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. P2X7 receptor antagonism prevents IL-1β release from salivary epithelial cells and reduces inflammation in a mouse model of autoimmune exocrinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dermatologytimes.com [dermatologytimes.com]

- 4. New perspectives on the treatment of hidradenitis suppurativa - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Role of AZD9056 in P2X7 Receptor Antagonism and Interleukin-1β Release

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth examination of the P2X7 receptor antagonist, AZD9056, and its impact on the inflammatory cytokine Interleukin-1β (IL-1β). It details the underlying signaling pathways, presents quantitative data on the inhibitory effects of this compound, and offers comprehensive experimental protocols for studying this interaction.

Introduction: The P2X7 Receptor and Inflammatory Signaling

The P2X7 receptor (P2X7R) is a unique, ATP-gated non-selective cation channel predominantly expressed on immune cells such as macrophages and monocytes.[1][2] When activated by high concentrations of extracellular ATP—often released during cellular stress or injury—the P2X7R initiates a potent pro-inflammatory cascade.[1][2][3] A key event in this cascade is the maturation and release of the highly pro-inflammatory cytokine, Interleukin-1β (IL-1β).[1][4]

The processing and release of IL-1β are tightly regulated and typically require two distinct signals. The first, a "priming" signal, often provided by microbial products like lipopolysaccharide (LPS), upregulates the expression of pro-IL-1β and components of the NLRP3 inflammasome.[5] The second signal, delivered by P2X7R activation, triggers the assembly of the NLRP3 inflammasome, leading to the activation of caspase-1.[6][7] Activated caspase-1 then cleaves the inactive pro-IL-1β into its mature, secretable 17 kDa form.[4][5]

Given its central role in inflammation, the P2X7R is a significant therapeutic target for a range of inflammatory conditions.[1][4][8] this compound is a selective, orally active antagonist of the P2X7 receptor developed to inhibit this pathway and mitigate inflammation.[9][10][11] This document explores the mechanism of this compound and the experimental basis for its effects on IL-1β release.

The P2X7R-NLRP3 Inflammasome Signaling Pathway

The activation of the P2X7 receptor by extracellular ATP is a critical step for inducing IL-1β release from primed immune cells. This process involves a complex and well-orchestrated signaling pathway.

-

Priming Phase (Signal 1): Cells are first primed by a stimulus such as LPS, which engages Toll-like receptors (e.g., TLR4).[5][12] This leads to the activation of transcription factors like NF-κB, resulting in the synthesis and accumulation of inactive pro-IL-1β and essential components of the NLRP3 inflammasome within the cytoplasm.[8]

-

Activation Phase (Signal 2): High concentrations of extracellular ATP bind to and activate the P2X7R.[2][13]

-

Ion Flux and Pannexin-1: P2X7R activation leads to K+ efflux and Na+/Ca2+ influx.[6] This ionic disturbance is a key trigger for the assembly of the NLRP3 inflammasome.[6] The P2X7R can also associate with the pannexin-1 hemichannel, forming a larger pore that facilitates these processes.[1][14]

-

Inflammasome Assembly: The NLRP3 inflammasome complex, consisting of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1, oligomerizes in response to the P2X7R-mediated signals.[6]

-

Caspase-1 Activation and IL-1β Maturation: Pro-caspase-1 molecules are brought into close proximity, facilitating their auto-cleavage and activation. Activated caspase-1 then processes cytoplasmic pro-IL-1β and pro-IL-18 into their mature, biologically active forms.[1][4][5]

-

IL-1β Release: The exact mechanism of mature IL-1β release is still debated, with several models proposed, including passive release through the P2X7R-associated pore, microvesicle shedding, and exocytosis.[2]

Below is a diagram illustrating this critical signaling pathway.

Caption: P2X7R-mediated IL-1β release pathway and point of inhibition by this compound.

This compound: Potency and Mechanism of Action

This compound is a potent and selective antagonist of the human P2X7 receptor.[15][16] It acts by binding to the receptor and preventing the conformational changes induced by ATP, thereby blocking downstream signaling events such as ion flux and inflammasome activation.[9][17] The compound has been extensively characterized in vitro, demonstrating high affinity and efficacy in blocking P2X7R-dependent processes.

Quantitative Data on this compound Potency

The inhibitory capacity of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or the negative logarithm of this value (pIC₅₀). The following table summarizes key quantitative data from in vitro studies.

| Cell Type / System | P2X7R Agonist Used | Measured Effect | pIC₅₀ (mean ± SEM) | IC₅₀ (nM) | Reference(s) |

| Human Peripheral Blood Monocytes | BzATP (300 µM) | IL-1β Release | 7.9 ± 0.1 | ~12.6 | [15] |

| Human Peripheral Blood Monocytes | BzATP (300 µM) | IL-18 Release | 8.0 ± 0.1 | ~10.0 | [15] |

| Human Whole Blood | ATP (3 mM) | IL-1β Release | 7.2 ± 0.1 | ~63.1 | [15] |

| Human RA Synovial Cells | BzATP (1 mM) | IL-1β Release | 8.4 ± 0.2 | ~4.0 | [15] |

| HEK-hP2X7 Cell Line | Not specified | P2X7R Blockade | - | 11.2 | [10] |

Note: BzATP (2',3'-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate) is a potent, synthetic agonist of the P2X7 receptor often used in experimental settings.[13]

Experimental Protocols

To assess the efficacy of P2X7 receptor antagonists like this compound, a robust in vitro cell-based assay is essential. The following protocol describes a standard method using LPS-primed human monocytes.

Protocol: In Vitro Inhibition of IL-1β Release from Human Monocytes

Objective: To determine the dose-dependent inhibition of P2X7R-mediated IL-1β release by this compound in primary human peripheral blood monocytes (PBMCs) or a monocytic cell line (e.g., THP-1).

Materials:

-

Ficoll-Paque™ for PBMC isolation

-

RPMI 1640 medium, supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

P2X7R agonist: ATP or BzATP

-

This compound (and vehicle control, e.g., DMSO)

-

Human IL-1β ELISA kit

-

96-well cell culture plates

-

Standard laboratory equipment (centrifuge, incubator, etc.)

Methodology:

-

Cell Preparation:

-

Primary Monocytes: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 1-2 hours. Wash away non-adherent cells to enrich for monocytes.

-

THP-1 Cells: Culture THP-1 cells according to supplier recommendations. Differentiate cells into a macrophage-like state using Phorbol 12-myristate 13-acetate (PMA) if required by the experimental design, followed by a rest period.

-

-

Priming (Signal 1):

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in serum-free medium.

-

After the priming step, gently wash the cells and add the medium containing various concentrations of this compound (e.g., 1 nM to 10 µM). Include a vehicle-only control.

-

Pre-incubate with the inhibitor for 30-60 minutes at 37°C.[19]

-

-

Activation (Signal 2):

-

Sample Collection and Analysis:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant for cytokine analysis.

-

Measure the concentration of mature IL-1β in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of IL-1β release for each this compound concentration relative to the vehicle-treated, agonist-stimulated control.

-

Plot the dose-response curve and calculate the IC₅₀ value using non-linear regression analysis.

-

The workflow for this experimental protocol is visualized below.

Caption: Workflow for an in vitro IL-1β release inhibition assay.

Clinical Context and Conclusion

This compound has been evaluated in clinical trials for inflammatory diseases, including rheumatoid arthritis.[17][20] While a Phase IIa study showed some positive signals, a subsequent larger Phase IIb trial did not demonstrate a statistically significant effect on the primary endpoints compared to placebo.[21] Similar negative results were observed in a trial for hidradenitis suppurativa.[22] These outcomes highlight the complexity of translating potent in vitro antagonism into clinical efficacy for multifactorial inflammatory diseases.

References

- 1. Role of P2X7 Receptors in Release of IL-1β: A Possible Mediator of Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The P2X7 Receptor-Interleukin-1 Liaison [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Priming of macrophages with lipopolysaccharide potentiates P2X7-mediated cell death via a caspase-1-dependent mechanism, independently of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. P2X7 receptor antagonism prevents IL-1β release from salivary epithelial cells and reduces inflammation in a mouse model of autoimmune exocrinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Blocking of the P2X7 receptor inhibits the activation of the MMP-13 and NF-κB pathways in the cartilage tissue of rats with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AZD-9056 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. P2X7-Dependent Release of Interleukin-1β and Nociception in the Spinal Cord following Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological characterization of ATP- and LPS-induced IL-1beta release in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. P2X7 receptor differentially couples to distinct release pathways for IL-1beta in mouse macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. clinexprheumatol.org [clinexprheumatol.org]

- 16. Targeting the P2X7 receptor in rheumatoid arthritis: biological rationale for P2X7 antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. go.drugbank.com [go.drugbank.com]

- 18. Temporal Interleukin-1β Secretion from Primary Human Peripheral Blood Monocytes by P2X7-independent and P2X7-dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Clinical evaluation of the efficacy of the P2X7 purinergic receptor antagonist this compound on the signs and symptoms of rheumatoid arthritis in patients with active disease despite treatment with methotrexate or sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The P2X7-NLRP3 inflammasome inhibitor this compound has no significant effect on hidradenitis suppurativa clinical disease activity but restores cytokine production in peripheral blood mononuclear cells: Results of a phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD9056: A Technical Guide to its Modulation of Purinergic Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD9056 is a potent and selective antagonist of the P2X7 receptor, a key component of the purinergic signaling pathway. This document provides a comprehensive technical overview of this compound's role in modulating this pathway, with a focus on its mechanism of action, impact on inflammatory cascades, and relevant experimental data. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and inflammation research.

Introduction to Purinergic Signaling and the P2X7 Receptor

Purinergic signaling is a form of extracellular signaling mediated by purine nucleotides and nucleosides, such as adenosine triphosphate (ATP).[1] When released into the extracellular space due to cellular stress or damage, ATP acts as a danger-associated molecular pattern (DAMP), activating purinergic receptors on neighboring cells.[2]

The P2X7 receptor is a ligand-gated ion channel that is activated by high concentrations of extracellular ATP.[3] Its activation triggers a cascade of downstream events, most notably the formation of a non-selective pore, leading to ion flux changes, and the activation of the NLRP3 inflammasome.[4][5] This, in turn, leads to the maturation and release of pro-inflammatory cytokines, particularly interleukin-1β (IL-1β) and interleukin-18 (IL-18).[4] The P2X7 receptor is predominantly expressed on immune cells, such as macrophages and microglia, and is a critical regulator of inflammatory responses.[3][6]

This compound: Mechanism of Action

This compound is a selective antagonist of the P2X7 receptor.[7][8] By binding to the receptor, it allosterically inhibits the channel's opening in response to ATP, thereby preventing the influx of cations like Ca²⁺ and Na⁺ and the efflux of K⁺.[4] This inhibitory action is central to its anti-inflammatory properties, as it directly blocks the initial trigger for NLRP3 inflammasome assembly and subsequent cytokine release.

Quantitative Data on this compound Activity

The following tables summarize the in vitro and in vivo inhibitory activity of this compound from various studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Cell Line/System | Agonist (Concentration) | This compound Potency (IC50 / pIC50) | Reference |

| P2X7 Receptor Antagonism | HEK-hP2X7 cells | - | IC50: 11.2 nM | [6] |

| IL-1β Release Inhibition | Human peripheral blood monocytes | BzATP | pIC50: 7.2 | [9] |

| IL-18 Release Inhibition | Human peripheral blood monocytes | BzATP | pIC50: 8.0 | [9] |

| Inhibition of Cell Viability Reduction | HEK-hP2X7 cells | ATP (2.5 mM) or BzATP (0.25 mM) | - | [6] |

| Inhibition of ATP-induced melanogenesis | Human epidermal melanocytes | ATP | 10 nmol/L reverted the effect | [8] |

| Inhibition of Calcium Influx | Gastric cancer cells (AGS and HGC-27) | ATP (200 μM) | Decreased ATP-induced influx | [10] |

Table 2: Preclinical and Clinical Data for this compound

| Study Type | Model | This compound Dosing | Key Findings | Reference |

| Preclinical (In Vivo) | Rat model of osteoarthritis (MIA-induced) | Intra-articular injection | Reversed the upregulation of IL-1β, IL-6, TNF-α, and MMP-13. | [11] |

| Preclinical (In Vivo) | Rat streptococcal cell wall (SCW) arthritis model | - | Reduced articular inflammation and erosive progression. | [7] |

| Clinical Trial (Phase IIa) | Rheumatoid Arthritis | 400 mg/day | 65% of recipients responded at the ACR20 level compared to 27% of placebo. | [12] |

| Clinical Trial (Phase IIb) | Rheumatoid Arthritis | 50, 100, 200, or 400 mg once daily for 6 months | No clinically or statistically significant effect on RA relative to placebo. | [12] |

| Clinical Trial (Phase IIa) | Crohn's Disease | 200 mg once daily for 28 days | Drop in CDAI from 311 to 242 (p=0.049 vs placebo). | [2] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and typical experimental workflows used to assess its activity.

Detailed Experimental Protocols

In Vitro Inhibition of IL-1β Release from Human Monocytes

This protocol is adapted from studies evaluating the effect of P2X7 antagonists on cytokine release.[9]

Objective: To quantify the inhibitory effect of this compound on ATP-induced IL-1β release from primary human peripheral blood monocytes.

Materials:

-

Ficoll-Paque PLUS

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Benzoylbenzoyl-ATP (BzATP)

-

Human IL-1β ELISA Kit

-

96-well cell culture plates

Procedure:

-

Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation. Enrich for monocytes using adherence purification or magnetic cell sorting.

-

Cell Culture: Seed the isolated monocytes in a 96-well plate at a density of 2 x 10⁵ cells/well in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Allow cells to adhere for 2 hours.

-

LPS Priming: Prime the cells with 1 µg/mL LPS for 3-4 hours to induce the expression of pro-IL-1β.

-

Antagonist Treatment: Wash the cells with sterile PBS to remove the LPS-containing medium. Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 30-60 minutes.

-

Agonist Stimulation: Stimulate the cells with a P2X7 agonist, such as BzATP (e.g., 100 µM), for 30-60 minutes.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatants.

-

Cytokine Quantification: Quantify the concentration of IL-1β in the supernatants using a commercial human IL-1β ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of IL-1β release for each this compound concentration compared to the vehicle control. Determine the pIC50 value by plotting the percentage of inhibition against the log of the antagonist concentration.

In Vivo Assessment in a Rat Model of Osteoarthritis

This protocol is based on a study investigating the effects of this compound in a monosodium iodoacetate (MIA)-induced osteoarthritis model in rats.[11]

Objective: To evaluate the anti-inflammatory and analgesic effects of this compound in a preclinical model of osteoarthritis.

Materials:

-

Wistar rats

-

Monosodium iodoacetate (MIA)

-

This compound

-

Sterile saline

-

Anesthetic (e.g., isoflurane)

-

Equipment for behavioral testing (e.g., von Frey filaments, dynamic weight bearing apparatus)

-

Reagents for tissue processing and analysis (e.g., ELISA kits for cytokines, Western blot reagents)

Procedure:

-

Animal Model Induction: Anesthetize Wistar rats. Induce osteoarthritis via a single intra-articular injection of MIA (e.g., 1-2 mg in 50 µL of sterile saline) into the right knee joint.

-

Treatment: Following MIA injection, administer this compound via a relevant route (e.g., intra-articular injection or systemic administration) at various doses. A control group should receive vehicle.

-

Behavioral Assessment: At specified time points post-MIA injection, assess pain-related behaviors. This can include measuring mechanical allodynia using von Frey filaments or assessing weight-bearing deficits.

-

Biochemical Analysis: At the end of the study, euthanize the animals and collect knee joint cartilage and synovial fluid.

-

Cytokine and Marker Analysis: Homogenize the cartilage tissue and measure the levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and matrix metalloproteinase-13 (MMP-13) using ELISA or Western blot.

-

Data Analysis: Compare the behavioral scores and biomarker levels between the this compound-treated groups and the vehicle control group to determine the efficacy of the antagonist.

Conclusion

This compound is a well-characterized P2X7 receptor antagonist that effectively modulates purinergic signaling by inhibiting ATP-induced inflammatory responses. Its mechanism of action, centered on the blockade of the P2X7 ion channel and subsequent inhibition of the NLRP3 inflammasome, has been demonstrated in a variety of in vitro and preclinical models. While clinical trials in some inflammatory conditions have shown limited efficacy, the data presented in this guide underscore the potential of P2X7 receptor antagonism as a therapeutic strategy. Further research may elucidate specific patient populations or disease contexts where this compound or other P2X7 antagonists could provide significant clinical benefit. This technical guide provides a foundational resource for researchers to design and interpret experiments aimed at further exploring the role of this compound and purinergic signaling in health and disease.

References

- 1. Safety and Efficacy of an Oral Inhibitor of the Purinergic Receptor P2X7 in Adult Patients with Moderately to Severely Active Crohn's Disease: A Randomized Placebo-controlled, Double-blind, Phase IIa Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model | PLOS One [journals.plos.org]

- 4. inotiv.com [inotiv.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Targeting the P2X7 receptor in rheumatoid arthritis: biological rationale for P2X7 antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. P2X7 receptor promotes the growth and metastasis of gastric cancer by activating P13/AKT/GSK-3 beta signaling (experimental research) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Blocking of the P2X7 receptor inhibits the activation of the MMP-13 and NF-κB pathways in the cartilage tissue of rats with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical evaluation of the efficacy of the P2X7 purinergic receptor antagonist this compound on the signs and symptoms of rheumatoid arthritis in patients with active disease despite treatment with methotrexate or sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

AZD9056: A Technical Guide to its Downstream Effects on Cytokine Profiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9056 is a selective antagonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel that plays a crucial role in the inflammatory cascade. Activation of P2X7R by extracellular adenosine triphosphate (ATP), often released during cellular stress or injury, triggers a cascade of downstream signaling events. This includes the activation of the NLRP3 inflammasome, leading to the maturation and release of potent pro-inflammatory cytokines, notably interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2] Consequently, antagonism of P2X7R by agents such as this compound presents a compelling therapeutic strategy for a range of inflammatory conditions. This technical guide provides an in-depth analysis of the downstream effects of this compound on cytokine profiles, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the key signaling pathways.

Mechanism of Action: P2X7R Antagonism

This compound exerts its effects by blocking the P2X7 receptor, thereby inhibiting the signaling cascade that leads to the production and release of key inflammatory cytokines. Under pathological conditions, high concentrations of extracellular ATP bind to and activate the P2X7R. This activation leads to the formation of a non-selective membrane pore, causing an efflux of potassium ions (K+) from the cell. This K+ efflux is a critical step in the assembly and activation of the NLRP3 inflammasome. The activated inflammasome then facilitates the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1, in turn, cleaves the precursor forms of IL-1β and IL-18 into their mature, biologically active forms, which are then released from the cell to propagate the inflammatory response. By blocking the P2X7R, this compound prevents these initial ion flux changes, thereby inhibiting NLRP3 inflammasome activation and the subsequent release of IL-1β and IL-18.[1][2]

Downstream Effects on Cytokine Profiles: Preclinical and Clinical Evidence

The impact of this compound on cytokine profiles has been investigated in various preclinical models and clinical trials. While the preclinical data demonstrate a clear anti-inflammatory effect through cytokine modulation, the clinical findings have been more nuanced.

Preclinical Data: Osteoarthritis Rat Model

In a preclinical study using a monosodium iodoacetate (MIA)-induced rat model of osteoarthritis, treatment with this compound demonstrated significant anti-inflammatory effects. The study reported that this compound reversed the upregulated expression of several key pro-inflammatory cytokines in the cartilage tissue of the osteoarthritic rats.[3][4]

| Cytokine | Effect of this compound Treatment |

| Interleukin-1β (IL-1β) | Reversed MIA-induced upregulation[3][4] |

| Interleukin-6 (IL-6) | Reversed MIA-induced upregulation[3][4] |

| Tumor Necrosis Factor-α (TNF-α) | Reversed MIA-induced upregulation[3][4] |

Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression in a Rat Model of Osteoarthritis.

Clinical Trial Data: Rheumatoid Arthritis

A phase IIb clinical trial evaluated the efficacy of this compound in patients with active rheumatoid arthritis. The study, however, did not show a statistically significant effect on the primary clinical endpoints. Notably, the publication states that "no effect on acute-phase response was observed."[4] The acute-phase response is, in part, driven by pro-inflammatory cytokines like IL-6, which stimulates the liver to produce C-reactive protein (CRP). The lack of effect on this response suggests that at the doses tested in this patient population, this compound did not produce a systemic reduction in key inflammatory cytokines.

Clinical Trial Data: Hidradenitis Suppurativa

A phase 2 clinical trial of this compound in patients with hidradenitis suppurativa also did not meet its primary clinical endpoint. However, the study reported an interesting finding related to cytokine production. The abstract mentions that this compound "restores cytokine production in peripheral blood mononuclear cells."[5] Without the full-text publication, the precise details of which cytokines were "restored" and the quantitative nature of this effect remain to be fully elucidated. This finding suggests a potential immunomodulatory role for this compound that may not be a simple suppression of all inflammatory cytokines.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are representative protocols for the key experiments cited in the investigation of this compound's effects on cytokine profiles.

Protocol 1: Cytokine Measurement in Rat Cartilage Homogenates (ELISA)

This protocol is based on methodologies commonly used in preclinical osteoarthritis research.

1. Sample Collection and Preparation:

-

Articular cartilage is harvested from the knee joints of the experimental rats (control, MIA-induced, and MIA-induced treated with this compound).

-

The cartilage tissue is immediately frozen in liquid nitrogen and stored at -80°C until analysis.

-

For analysis, the frozen tissue is pulverized using a mortar and pestle.

-

The powdered tissue is then homogenized in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

The homogenate is centrifuged at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

The resulting supernatant (cartilage lysate) is carefully collected for cytokine analysis.

2. ELISA Procedure:

-

Commercially available ELISA kits for rat IL-1β, IL-6, and TNF-α are used according to the manufacturer's instructions.

-

Briefly, a 96-well microplate is coated with a capture antibody specific for the target cytokine.

-

The plate is washed, and the cartilage lysate samples and standards are added to the wells.

-

After incubation, the plate is washed again, and a biotinylated detection antibody is added.

-

Following another incubation and washing step, a streptavidin-horseradish peroxidase (HRP) conjugate is added.

-

A substrate solution (e.g., TMB) is then added, and the color development is stopped with a stop solution.

-

The optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

The concentration of each cytokine in the samples is determined by interpolating from the standard curve.

Protocol 2: Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs) (Luminex Assay)

This protocol is a standard method for assessing cytokine production from immune cells in clinical trials.

1. PBMC Isolation and Culture:

-

Whole blood is collected from study participants into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

PBMCs are isolated using density gradient centrifugation (e.g., with Ficoll-Paque).

-

The isolated PBMCs are washed and resuspended in a complete culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).

-

Cells are counted, and their viability is assessed using a method like trypan blue exclusion.

-

PBMCs are then cultured at a specific density (e.g., 1 x 10^6 cells/mL) in the presence or absence of a stimulant (e.g., lipopolysaccharide [LPS]) and with or without this compound at various concentrations.

2. Sample Collection:

-

After a defined incubation period (e.g., 24 or 48 hours), the cell culture supernatants are collected by centrifugation to pellet the cells.

-

The supernatants are stored at -80°C until analysis.

3. Luminex Assay Procedure:

-

A commercially available multiplex cytokine assay kit (e.g., Milliplex MAP Human Cytokine/Chemokine Panel) is used.

-

Antibody-coupled magnetic beads, each specific for a different cytokine, are added to the wells of a 96-well plate.

-

The plate is washed, and the collected cell culture supernatants and standards are added to the wells.

-

After incubation and washing, a biotinylated detection antibody cocktail is added.

-

Following another incubation and wash, streptavidin-phycoerythrin (PE) is added.

-

The plate is then read on a Luminex instrument, which simultaneously measures the identity of each bead (and thus the cytokine) and the amount of PE fluorescence (proportional to the cytokine concentration).

-

Data is analyzed using the instrument's software to determine the concentrations of multiple cytokines in each sample.

Visualizations

Signaling Pathway

Caption: P2X7R signaling cascade leading to cytokine release.

Experimental Workflow

Caption: Workflow for assessing this compound's effect on cytokines.

Conclusion

This compound, a selective P2X7R antagonist, demonstrates a clear capacity to modulate pro-inflammatory cytokine production in preclinical models, consistent with its mechanism of action of inhibiting the P2X7R-NLRP3 inflammasome axis. Specifically, in a rat model of osteoarthritis, this compound was shown to reverse the upregulation of IL-1β, IL-6, and TNF-α. However, the translation of these findings to the clinical setting has been less direct. In a phase IIb trial in rheumatoid arthritis, this compound did not significantly impact the acute-phase response, suggesting a lack of systemic cytokine suppression. Conversely, a phase 2 trial in hidradenitis suppurativa hinted at a more complex immunomodulatory role, with the compound reportedly "restoring" cytokine production in PBMCs. Further investigation and the publication of full clinical trial data are necessary to fully elucidate the downstream effects of this compound on the human cytokine network in various disease states. The detailed experimental protocols provided herein offer a framework for such future research, which will be critical in determining the therapeutic potential of P2X7R antagonism.

References

- 1. researchgate.net [researchgate.net]

- 2. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blocking of the P2X7 receptor inhibits the activation of the MMP-13 and NF-κB pathways in the cartilage tissue of rats with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical evaluation of the efficacy of the P2X7 purinergic receptor antagonist this compound on the signs and symptoms of rheumatoid arthritis in patients with active disease despite treatment with methotrexate or sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The P2X7-NLRP3 inflammasome inhibitor this compound has no significant effect on hidradenitis suppurativa clinical disease activity but restores cytokine production in peripheral blood mononuclear cells: Results of a phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of AZD9056 in Modulating Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and chronic pain. Microglia, the resident immune cells of the central nervous system (CNS), are key players in initiating and propagating the neuroinflammatory cascade. A pivotal signaling pathway implicated in this process is the activation of the P2X7 receptor (P2X7R), an ATP-gated ion channel, which subsequently triggers the assembly of the NLRP3 inflammasome and the release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).

AZD9056 is a selective antagonist of the P2X7 receptor, and as such, represents a promising therapeutic agent for the modulation of neuroinflammation.[1] This technical guide provides an in-depth overview of the core mechanisms of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by specifically targeting and inhibiting the P2X7 receptor.[1] In the context of neuroinflammation, the activation of P2X7R on microglia by high concentrations of extracellular ATP, often released from damaged neurons, is a key initiating event. This activation leads to cation influx, potassium efflux, and the formation of a large, non-selective pore. The subsequent potassium efflux is a critical signal for the assembly and activation of the NLRP3 inflammasome complex. This multi-protein platform then facilitates the cleavage of pro-caspase-1 into its active form, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secretable forms.[2] By blocking the P2X7 receptor, this compound effectively inhibits these downstream events, thereby reducing the production and release of key pro-inflammatory cytokines.

Quantitative Data

The following tables summarize the available quantitative data for this compound in relevant in vitro systems.

| Parameter | Cell Line | Value | Assay | Reference |

| IC50 | Mouse Microglia BV2 | 1-3 µM | Inhibition of BzATP-induced currents | [3][4] |

| IC50 | HEK-hP2X7 | 11.2 nM | Inhibition of BzATP-induced Ca2+ influx | [4] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in P2X7R-mediated neuroinflammation and the point of intervention for this compound.

Caption: Canonical P2X7R-NLRP3 inflammasome signaling pathway and inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in the context of neuroinflammation.

Primary Microglia Isolation and Culture

This protocol describes the isolation of primary microglia from neonatal rodent brains.

Materials:

-

Neonatal rodent pups (P0-P2)

-

Hank's Balanced Salt Solution (HBSS), ice-cold

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Trypsin (0.25%)

-

DNase I

-

70 µm cell strainer

-

Poly-D-lysine coated T-75 flasks

Procedure:

-

Euthanize neonatal pups according to approved institutional animal care and use committee protocols.

-

Dissect cortices in ice-cold HBSS and remove meninges.

-

Mince the tissue and incubate in trypsin and DNase I solution at 37°C for 15 minutes.

-

Neutralize trypsin with DMEM containing FBS.

-

Gently triturate the tissue to obtain a single-cell suspension.

-

Filter the cell suspension through a 70 µm cell strainer.

-

Centrifuge the cells and resuspend in culture medium.

-

Plate the mixed glial cell suspension in poly-D-lysine coated T-75 flasks.

-

After 7-10 days, a confluent layer of astrocytes will form with microglia growing on top.

-

To isolate microglia, shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C.

-

Collect the supernatant containing detached microglia, centrifuge, and re-plate for experiments.

In Vitro Microglial Activation and this compound Treatment

This protocol outlines the stimulation of primary microglia and treatment with this compound.

Materials:

-

Primary microglial cultures

-

Lipopolysaccharide (LPS)

-

ATP or BzATP (a more stable P2X7R agonist)

-

This compound

-

Culture medium

Procedure:

-

Plate primary microglia at a desired density in 24-well or 96-well plates.

-

Allow cells to adhere overnight.

-

For priming, treat cells with LPS (e.g., 100 ng/mL) for 4-6 hours.

-

Pre-incubate the primed cells with various concentrations of this compound for 30-60 minutes.

-

Stimulate the cells with a P2X7R agonist such as ATP (1-5 mM) or BzATP (100-300 µM) for 30-60 minutes.

-

Collect the cell culture supernatant for cytokine analysis and lyse the cells for gene expression analysis.

Caption: Experimental workflow for in vitro evaluation of this compound.

Measurement of IL-1β by ELISA

This protocol describes the quantification of secreted IL-1β in culture supernatants.

Materials:

-

IL-1β ELISA kit (commercially available)

-

Culture supernatants from the in vitro activation assay

-

Plate reader

Procedure:

-

Follow the manufacturer's instructions provided with the ELISA kit.

-

Briefly, coat a 96-well plate with a capture antibody against IL-1β.

-

Block non-specific binding sites.

-

Add standards and experimental samples (culture supernatants) to the wells and incubate.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Wash the plate and add the substrate solution.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the concentration of IL-1β in the samples based on the standard curve.

Analysis of Inflammatory Gene Expression by qPCR

This protocol details the measurement of mRNA levels of inflammatory genes in microglia.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., Il1b, Tnf, Nos2) and a housekeeping gene (e.g., Gapdh)

-

qPCR instrument

Procedure:

-

Extract total RNA from the cell lysates using a commercial kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Run the qPCR reaction in a thermal cycler with appropriate cycling conditions.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Pharmacokinetics and Brain Penetration

A critical consideration for any CNS drug is its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain. At present, specific pharmacokinetic and brain penetration data for this compound in preclinical models of neuroinflammation are not publicly available. This represents a significant knowledge gap that needs to be addressed in future studies to fully evaluate the therapeutic potential of this compound for neurological disorders. For a P2X7 antagonist to be effective in the CNS, it must exhibit sufficient brain penetration and a pharmacokinetic profile that allows for sustained target engagement.

Discussion and Future Directions

This compound, as a selective P2X7R antagonist, holds considerable promise as a modulator of neuroinflammation. The existing in vitro data demonstrates its ability to inhibit P2X7R activity in microglial cells. However, the lack of comprehensive in vivo data in relevant neuroinflammatory models and the absence of brain pharmacokinetic data are significant limitations.

Future research should focus on:

-

In vivo efficacy studies: Evaluating the therapeutic effects of this compound in animal models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This should include behavioral assessments and quantification of neuroinflammatory markers in the CNS.

-

Pharmacokinetics and brain penetration: Determining the ability of this compound to cross the BBB and achieve and maintain therapeutic concentrations in the brain.

-

Dose-response studies: Establishing a clear dose-response relationship for the inhibition of cytokine release from primary microglia and in vivo.

-

Investigation of non-canonical pathways: Exploring whether this compound modulates any non-canonical P2X7R-mediated signaling pathways in microglia.

-

Effects on microglial phagocytosis: Investigating the impact of this compound on the phagocytic capacity of microglia, which is crucial for clearing cellular debris and protein aggregates in the CNS.[5]

Conclusion

This compound is a potent and selective P2X7 receptor antagonist with a clear mechanism of action for dampening neuroinflammation. While early in vitro data is encouraging, further preclinical studies are imperative to validate its therapeutic potential for neurological disorders. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the role of this compound in modulating neuroinflammation and to address the current knowledge gaps. The successful translation of this compound to the clinic will depend on a thorough understanding of its in vivo efficacy, safety, and CNS pharmacokinetic profile.

References

- 1. Involvement of microglial P2X7 receptor in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Silencing of the P2X(7) receptor enhances amyloid-β phagocytosis by microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD9056: A P2X7 Antagonist for Inhibiting Cancer Cell Migration and Invasion

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metastasis, the process by which cancer cells spread to distant organs, is a major cause of cancer-related mortality. Cell migration and invasion are critical early steps in the metastatic cascade. The P2X7 receptor (P2X7R), an ATP-gated ion channel, has emerged as a key player in promoting cancer cell motility. AZD9056 is a potent and selective antagonist of the P2X7R. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on cancer cell migration and invasion, detailing its mechanism of action, relevant signaling pathways, and the experimental protocols used to elucidate these effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in the evaluation and potential application of P2X7R antagonism as an anti-cancer therapeutic strategy.

Mechanism of Action: P2X7 Receptor Antagonism

This compound exerts its anti-migratory and anti-invasive effects by specifically inhibiting the P2X7 receptor. The P2X7R is a trimeric ligand-gated ion channel that is activated by high concentrations of extracellular adenosine triphosphate (ATP), a scenario often found in the tumor microenvironment. Upon activation, the P2X7R forms a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This ion flux triggers a cascade of downstream signaling events that promote cell migration and invasion. By binding to and blocking the P2X7R, this compound prevents ATP-mediated channel opening, thereby abrogating the subsequent signaling pathways that drive cancer cell motility.

Data Presentation: Effects of this compound on Cancer Cell Migration and Invasion

Current research indicates that this compound effectively inhibits cancer cell migration and invasion in various cancer types, including colon and gastric cancer. The available data, while demonstrating a significant inhibitory effect, is largely qualitative. Further quantitative studies are required to establish dose-response relationships and the precise extent of inhibition in different cancer cell lines.

| Cancer Type | Cell Line(s) | Assay(s) | This compound Concentration | Observed Effect | Reference(s) |

| Colon Cancer | LOVO, SW480 | Migration and Invasion Assays | 10 µM | Significantly inhibited ATP-induced cell migration and invasion. | [1] |

| Gastric Cancer | Not Specified | Proliferation, Migration, and Invasion Assays | Not Specified | Inhibited ATP-induced proliferation, migration, and invasion of gastric cancer cells. | [2] |

Signaling Pathways Modulated by this compound

This compound-mediated inhibition of the P2X7 receptor has been shown to impact key signaling pathways that are crucial for cancer cell migration and invasion. The two primary pathways identified are the STAT3 and PI3K/Akt pathways.

STAT3 Signaling Pathway

Activation of the P2X7R by ATP can lead to the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[1] Activated STAT3 translocates to the nucleus and promotes the transcription of genes involved in cell migration and invasion, such as those encoding matrix metalloproteinases (MMPs). This compound, by blocking P2X7R, prevents ATP-induced STAT3 activation, thereby downregulating the expression of these pro-migratory and pro-invasive genes.[1]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell motility. P2X7R activation can stimulate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a variety of downstream targets that promote cell survival, proliferation, migration, and invasion. By blocking the P2X7R, this compound prevents the activation of the PI3K/Akt pathway, thereby inhibiting these pro-tumorigenic processes.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the effects of this compound on cancer cell migration and invasion.

Wound Healing (Scratch) Assay

This assay is used to assess collective cell migration.

Protocol:

-

Cell Seeding: Seed cancer cells in a 6-well or 12-well plate at a density that will allow them to form a confluent monolayer within 24 hours.

-

Monolayer Formation: Incubate the cells at 37°C in a 5% CO₂ incubator until they reach approximately 90-100% confluency.

-

Wound Creation: Using a sterile 200 µL pipette tip, create a straight "scratch" or wound in the cell monolayer.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.

-

Treatment: Add fresh culture medium containing the desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) to the respective wells.

-

Image Acquisition: Immediately after adding the treatment, capture images of the wound at time 0 using a phase-contrast microscope. Mark the position of the image to ensure the same field is captured at subsequent time points.

-

Incubation: Return the plate to the incubator.

-

Time-Lapse Imaging: Capture images of the wound at regular intervals (e.g., every 6, 12, and 24 hours) at the marked positions.

-

Data Analysis: Measure the width of the wound at different time points using image analysis software (e.g., ImageJ). The rate of wound closure is calculated to determine the effect of this compound on cell migration.

Transwell Migration Assay

This assay measures the chemotactic migration of individual cells through a porous membrane.

Protocol:

-

Insert Preparation: Place Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.

-

Chemoattractant Addition: Add culture medium containing a chemoattractant (e.g., 10% fetal bovine serum, FBS) to the lower chamber of the wells.

-

Cell Preparation: Harvest cancer cells and resuspend them in serum-free medium at a specific concentration (e.g., 1 x 10⁵ cells/mL).

-

Treatment: Add this compound (e.g., 10 µM) or vehicle control to the cell suspension.

-

Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for cell migration (typically 12-24 hours).

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain them with a solution such as crystal violet.

-

Image Acquisition: After washing and drying, capture images of the stained cells using a microscope.

-

Quantification: Count the number of migrated cells in several random fields of view to determine the average number of migrated cells per field.

Matrigel Invasion Assay

This assay is a modification of the Transwell migration assay and measures the ability of cells to invade through a basement membrane matrix.

Protocol:

-

Insert Coating: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.

-

Assay Procedure: Follow steps 2-10 of the Transwell Migration Assay protocol. The key difference is that cells must degrade and invade through the Matrigel barrier to reach the lower chamber.

Western Blot Analysis

This technique is used to detect changes in the protein expression and phosphorylation status of key signaling molecules.

Protocol:

-

Cell Treatment and Lysis: Treat cancer cells with this compound and/or an agonist like ATP for the desired time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, and a loading control like anti-β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Conclusion and Future Directions

This compound demonstrates significant potential as an inhibitor of cancer cell migration and invasion through its targeted antagonism of the P2X7 receptor. Its ability to modulate the pro-tumorigenic STAT3 and PI3K/Akt signaling pathways provides a strong rationale for its further investigation as a novel anti-cancer agent. Future research should focus on obtaining robust quantitative data on the efficacy of this compound in a wider range of cancer types and in vivo models. Furthermore, exploring the potential for synergistic effects when combined with other anti-cancer therapies could open new avenues for the treatment of metastatic disease. This technical guide provides a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of this compound.

References

Unraveling Species-Specific Efficacy of AZD9056: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9056, a selective antagonist of the P2X7 receptor, has been a subject of extensive investigation for its potential therapeutic role in inflammatory diseases. The P2X7 receptor, an ATP-gated ion channel, is a key player in the inflammatory cascade, primarily through its role in the maturation and release of potent pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. Despite promising preclinical data in rodent models, this compound failed to demonstrate significant clinical efficacy in human trials for conditions like rheumatoid arthritis and Crohn's disease. This discrepancy highlights a critical challenge in drug development: species-specific differences in drug response. This technical guide provides an in-depth analysis of the available data to understand the species-specific variations in the efficacy of this compound, offering valuable insights for researchers and drug development professionals in the field of inflammation and purinergic signaling.

Mechanism of Action: The P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by high concentrations of extracellular ATP, a danger signal released from stressed or dying cells, triggers a cascade of downstream events. This signaling is pivotal in the inflammatory response. This compound is designed to block this pathway by antagonizing the P2X7 receptor.

Species-Specific Efficacy: Preclinical vs. Clinical Data

A significant disparity exists between the efficacy of P2X7 antagonism in preclinical rodent models and human clinical trials. While a synthologue of this compound demonstrated therapeutic effects in rat models of inflammatory arthritis, this compound itself failed to show a statistically significant benefit in human patients with similar conditions.

Preclinical Efficacy in Rodent Models

Studies in rat models of osteoarthritis and rheumatoid arthritis have shown that inhibition of the P2X7 receptor leads to a reduction in inflammation and disease severity.

| Preclinical Study | Animal Model | Key Findings | Citation |

| Osteoarthritis | Monosodium Iodoacetate (MIA)-induced OA in Wistar rats | This compound treatment resulted in pain-relieving and anti-inflammatory effects. It reversed the increased expression of IL-1β, IL-6, TNF-α, and MMP-13 in cartilage tissues. | [1] |

| Rheumatoid Arthritis | Streptococcal Cell Wall (SCW)-induced arthritis in rats | Inhibition of the P2X7 receptor with a synthologue inhibitor reduced articular inflammation and erosive progression. | [2] |

Clinical Efficacy in Humans

In contrast to the promising preclinical results, clinical trials of this compound in human inflammatory diseases have been largely disappointing.

| Clinical Trial | Indication | Key Findings | Citation |

| Phase IIa/IIb | Rheumatoid Arthritis | This compound did not demonstrate a clinically or statistically significant effect on RA symptoms compared to placebo. | [3] |

| Phase IIa | Crohn's Disease | While well-tolerated, this compound did not significantly reduce inflammatory biomarkers. A potential effect on abdominal pain was suggested. | [4] |

The Molecular Basis for Species-Specific Differences

A key structural difference lies at position 95 of the P2X7 receptor. In the human receptor, this position is occupied by a phenylalanine (Phe95), whereas in the rat receptor, it is a leucine. This single amino acid substitution can significantly alter the binding pocket and affect the affinity and efficacy of allosteric modulators. It is plausible that this compound's interaction with the P2X7 receptor is highly sensitive to this and other subtle structural variations between the human and rodent orthologs.

The statement that a "synthologue inhibitor" of this compound was used in rat studies due to the "exquisite species specificity of this compound" strongly supports this hypothesis, indicating that this compound itself has poor activity on the rat P2X7 receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of the key experimental protocols used in the preclinical evaluation of P2X7 antagonists in rodent models.

Monosodium Iodoacetate (MIA)-Induced Osteoarthritis in Rats

This model mimics the cartilage degradation and pain associated with human osteoarthritis.

Protocol Details:

-

Animal Model: Male Wistar rats are typically used.

-

Induction: Osteoarthritis is induced by a single intra-articular injection of monosodium iodoacetate (MIA) into the knee joint. A common dose is 1 mg of MIA dissolved in 50 µL of sterile saline.[5]

-

Treatment: Following MIA injection, animals are treated with this compound or a vehicle control, typically administered orally.

-

Assessments: Efficacy is evaluated through behavioral tests for pain (e.g., von Frey filaments to measure mechanical allodynia) and histological analysis of the joint cartilage to assess degradation and inflammation.

Streptococcal Cell Wall (SCW)-Induced Arthritis in Rats

This model is used to study the inflammatory and destructive aspects of rheumatoid arthritis.

Protocol Details:

-

Animal Model: Female Lewis rats are highly susceptible and commonly used.

-

Induction: Arthritis is induced by a single intraperitoneal injection of an aqueous suspension of Group A SCW peptidoglycan-polysaccharide (PG-PS).[2][6]

-

Disease Course: The resulting arthritis is biphasic, with an acute inflammatory phase followed by a chronic, erosive phase.

-

Treatment: The P2X7 antagonist or vehicle is administered during the development of arthritis.

-

Assessments: Disease progression is monitored by measuring joint diameter, clinical scoring of arthritis severity, and histological and radiographic analysis of joint inflammation and bone erosion.[2]

Conclusion and Future Directions

The case of this compound serves as a critical reminder of the importance of understanding species-specific pharmacology in drug development. The failure of this compound in human clinical trials, despite promising preclinical data in rodents, is likely attributable to structural differences in the P2X7 receptor between species, leading to variations in drug affinity and efficacy.

For future research in targeting the P2X7 receptor, the following should be considered:

-

Early Species Cross-Reactivity Studies: It is imperative to conduct in vitro assays to determine the binding affinity and functional potency of drug candidates on P2X7 receptors from various species, including human, rat, and mouse, early in the drug discovery process.

-

Humanized Animal Models: The use of "humanized" animal models, which express the human P2X7 receptor, could provide more predictive preclinical data on the efficacy of drug candidates.

-

Structural Biology: Elucidating the high-resolution structures of P2X7 receptors from different species in complex with antagonists can guide the design of novel compounds with improved cross-species activity or with specific selectivity profiles.

By carefully considering these factors, researchers and drug developers can mitigate the risks of translational failures and increase the likelihood of success in bringing novel P2X7 receptor-targeted therapies to the clinic.

References

- 1. Effective Technical Protocol for Producing a Mono-Iodoacetate-Induced Temporomandibular Joint Osteoarthritis in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Streptococcal cell wall arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Safety and Efficacy of an Oral Inhibitor of the Purinergic Receptor P2X7 in Adult Patients with Moderately to Severely Active Crohn's Disease: A Randomized Placebo-controlled, Double-blind, Phase IIa Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

AZD9056: A Technical Review of its Investigation in Chronic Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9056 is a potent and selective, orally bioavailable antagonist of the P2X7 receptor.[1][2] The P2X7 receptor, an ATP-gated ion channel, plays a crucial role in inflammation, particularly in the activation of the NLRP3 inflammasome and the subsequent release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3][4] This mechanism has positioned this compound as a therapeutic candidate for a range of chronic inflammatory diseases. This technical guide provides an in-depth review of the key studies investigating this compound, summarizing quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and experimental workflows.

Mechanism of Action: Targeting the P2X7-NLRP3 Inflammasome Pathway

This compound exerts its anti-inflammatory effects by blocking the P2X7 receptor, a key step in the inflammasome activation cascade. In response to cellular danger signals, such as high extracellular ATP, the P2X7 receptor is activated, leading to potassium efflux and the assembly of the NLRP3 inflammasome. This multi-protein complex then facilitates the cleavage of pro-caspase-1 to its active form, caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. By antagonizing the P2X7 receptor, this compound aims to inhibit this entire downstream signaling pathway, thereby reducing the production of potent inflammatory mediators.

Clinical Studies in Chronic Inflammatory Diseases

This compound has been evaluated in several clinical trials for various chronic inflammatory conditions. The following sections summarize the key findings and experimental designs.

Rheumatoid Arthritis

Two key clinical trials, a Phase IIa and a Phase IIb study, evaluated the efficacy and safety of this compound in patients with active rheumatoid arthritis (RA) who had an inadequate response to methotrexate or sulfasalazine.[5][6][7]

-

Study Design: Both studies were randomized, double-blind, placebo-controlled, parallel-group trials.

-

Patient Population: Patients with active RA receiving methotrexate or sulphasalazine.

-

Phase IIa: An ascending-dose trial in two cohorts (n=75) with this compound administered daily for 4 weeks.[5][7]

-

Phase IIb: Patients (n=385 randomized, 383 treated) received treatment for 6 months with one of four doses of this compound (50, 100, 200, or 400 mg orally once daily), matching placebo, or open-label subcutaneous etanercept (50 mg once a week).[5][7]

-

Primary Outcome: The primary endpoint for both studies was the American College of Rheumatology 20% response criteria (ACR20).[5][7]

| Study Phase | Treatment Group | N | Primary Endpoint (ACR20 Response) | Key Secondary Endpoints | Reference |

| Phase IIa | This compound 400 mg/day | Cohort size not specified | 65% | Significant reduction in swollen and tender joint count vs. placebo. No effect on acute-phase response. | [5][7] |

| Placebo | 27% | [5][7] | |||

| Phase IIb | This compound (all doses) | 383 (total treated) | No clinically or statistically significant effect relative to placebo at 6 months. | No significant effect on secondary endpoints. | [5][7] |

| Placebo | [5][7] |

Despite promising results in the Phase IIa study, the larger Phase IIb trial did not demonstrate a significant clinical benefit of this compound in patients with RA.[5][7] In both studies, this compound was well-tolerated up to 400 mg/day.[5][7]

Crohn's Disease